molecular formula C18H26 B095615 1,1,4,7,7,8-Hexamethyl-S-hydrindacene CAS No. 17465-58-6

1,1,4,7,7,8-Hexamethyl-S-hydrindacene

Cat. No.: B095615
CAS No.: 17465-58-6
M. Wt: 242.4 g/mol
InChI Key: GFNBSFGVTDGSBQ-UHFFFAOYSA-N
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Description

1,1,4,7,7,8-Hexamethyl-S-hydrindacene (CAS 17465-58-6) is a polyalkylated hydrindacene compound with the molecular formula C18H26 and an average mass of 242.406 g/mol . This structural motif is of significant interest in advanced organic and organometallic chemistry research. Compounds within the hexamethyl-s-hydrindacene family are frequently investigated as key synthetic intermediates or precursor ligands in the development of novel organometallic complexes . One of the primary research applications of this and related polyalkylated-s-hydrindacene structures is in the field of fragrance science and flavor chemistry, where they serve as foundational materials for the synthesis of complex scent compounds . Furthermore, its derivative, 2,6-diethyl-4,8-dimethyl-1,5-dioxo-s-hydrindacene, has been documented in scientific literature for its reactivity in germylation reactions, acting as an efficient spin trap in radical hydrogermylation of alkenes . This highlights the potential of the core hydrindacene structure in studying reaction mechanisms with group 14 elements. Researchers value this compound for its utility in constructing complex molecular architectures and exploring new chemical spaces. It is supplied as a high-purity material to ensure consistent performance in experimental workflows. Please Note: This product is designated for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

CAS No.

17465-58-6

Molecular Formula

C18H26

Molecular Weight

242.4 g/mol

IUPAC Name

3,3,4,5,5,8-hexamethyl-1,2,6,7-tetrahydro-s-indacene

InChI

InChI=1S/C18H26/c1-11-13-7-9-17(3,4)15(13)12(2)16-14(11)8-10-18(16,5)6/h7-10H2,1-6H3

InChI Key

GFNBSFGVTDGSBQ-UHFFFAOYSA-N

SMILES

CC1=C2CCC(C2=C(C3=C1CCC3(C)C)C)(C)C

Canonical SMILES

CC1=C2CCC(C2=C(C3=C1CCC3(C)C)C)(C)C

Other CAS No.

17465-58-6

Synonyms

1,2,3,5,6,7-Hexahydro-1,1,4,7,7,8-hexamethyl-s-indacene

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

Methyl Group Configuration :

  • Hexamethyl-S-hydrindacene : The six methyl groups introduce significant steric bulk, stabilizing reactive intermediates (e.g., phosphinidenes) by preventing dimerization or decomposition . This contrasts with 1,1,6,6-tetramethyl-as-hydrindacene (four methyl groups), which undergoes partial conversion to triindans under similar reaction conditions .
  • Octamethyl-S-hydrindacene : The derivative 4-tropylium-8(3,4-diphenylcyclopentadienyl)-1,1,3,3,5,5,7,7-octamethyl-s-hydrindacene demonstrates enhanced NLO properties due to increased electron delocalization and rigidity .

Functional Group Modifications :

  • 2,6-Diaza-1,3,5,7-tetraphosphas-hydrindacene-1,3,5,7-tetrayls : Incorporation of nitrogen and phosphorus alters electronic properties, enabling applications in radical chemistry and small-molecule activation .
  • As-hydryndacene-1-ol : A hydroxylated hydrindacene derivative listed in fragrance studies, emphasizing how polar groups shift applications toward odorant chemistry .

Preparation Methods

Table 1: Comparative Analysis of Synthetic Methods

ParameterAcid-Mediated CondensationCu-Catalyzed Coupling
Catalyst H₂SO₄ or AlCl₃Cu(OTf)₂
Temperature 80–150°C130°C
Yield ~70–90% (inferred)72–96% (reported)
Regioselectivity ModerateHigh
Scalability Industrial-friendlyLaboratory-scale

Mechanistic Insights and Side Reactions

In acid-mediated condensations, the reaction proceeds via electrophilic attack of the diolefin (isoprene) on the aromatic ring, forming a carbocation intermediate that undergoes cyclization. Competing pathways include over-alkylation and isomerization, necessitating precise stoichiometry.

For metal-catalyzed methods, the mechanism involves oxidative addition of the carbamate to Cu(II), followed by decarboxylation and C–H activation of the arene. Side products such as diarylated compounds (e.g., 1,2-bis(2,4,6-trimethylphenyl)-propane) may form if excess arene is used.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Methyl groups appear as singlets at δ 1.14–2.42 ppm, while aromatic protons resonate as singlets or doublets between δ 6.71–7.57 ppm.

  • ¹³C NMR : Quaternary carbons (e.g., bridgehead positions) are observed at δ 126–143 ppm, with methyl carbons at δ 21–23 ppm.

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₇H₂₁BrNO₃S [M+H]⁺: 398.0420; Found: 398.0418.

Infrared Spectroscopy (IR) :

  • Absorptions at 2927 cm⁻¹ (C–H stretch) and 1157 cm⁻¹ (S=O stretch) confirm the presence of tosyl groups.

Industrial Applications and Formulation

While the primary focus is synthesis, the patent highlights formulations of hydrindacenes as herbicidal agents. For example, 1,1,4,7,7-pentamethyl-S-hydrindacene is emulsified in oil and applied at 16 lbs/acre for grass control . Similar formulations could be extrapolated to the hexamethyl derivative.

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